Cyclopentyltrimethoxysilane
Overview
Description
Cyclopentyltrimethoxysilane is an organosilicon compound with the molecular formula C8H18O3Si. It is a colorless to light yellow liquid that is used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of coatings, adhesives, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyltrimethoxysilane can be synthesized through the reaction of cyclopentylmagnesium bromide with silicon tetrachloride, followed by methanolysis. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:
C5H9MgBr+SiCl4→C5H9SiCl3+MgBrCl
C5H9SiCl3+3CH3OH→C5H9Si(OCH3)3+3HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yields and purity. The product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyltrimethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
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Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
C5H9Si(OCH3)3+3H2O→C5H9Si(OH)3+3CH3OH
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Condensation: The silanols formed from hydrolysis can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of polymeric structures.
2C5H9Si(OH)3→C5H9Si-O-SiC5H9+3H2O
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, alcohols, and acids. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products: The major products formed from these reactions include silanols, siloxanes, and methanol. These products are essential in the formation of various polymeric materials and coatings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of cyclopentyltrimethoxysilane involves the formation of strong covalent bonds with both organic and inorganic materials. The compound reacts with hydroxyl groups on surfaces to form siloxane bonds, which enhance the adhesion and durability of coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, and the pathways involved include hydrolysis and condensation reactions .
Comparison with Similar Compounds
Cyclopentyltrimethoxysilane is similar to other organosilicon compounds, such as cyclopentyltriethoxysilane and cyclohexyltrimethoxysilane. it has unique properties that make it particularly useful in certain applications:
Cyclopentyltriethoxysilane: This compound has a similar structure but with ethoxy groups instead of methoxy groups.
Cyclohexyltrimethoxysilane: This compound has a cyclohexyl group instead of a cyclopentyl group.
The unique properties of this compound, such as its ability to form strong bonds and its compatibility with various materials, make it a valuable compound in many scientific and industrial applications .
Properties
IUPAC Name |
cyclopentyl(trimethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si/c1-9-12(10-2,11-3)8-6-4-5-7-8/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMPTIHEUZLTDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCC1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431832 | |
Record name | CYCLOPENTYLTRIMETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143487-47-2 | |
Record name | Cyclopentyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143487-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CYCLOPENTYLTRIMETHOXYSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopentyl(trimethoxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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